Hydrocortisone 17,21-Methyl Orthobutyrate
CAS No.: 13609-63-7
Cat. No.: VC21125502
Molecular Formula: C26H38O6
Molecular Weight: 446.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13609-63-7 |
|---|---|
| Molecular Formula | C26H38O6 |
| Molecular Weight | 446.6 g/mol |
| IUPAC Name | (4R,8'S,9'S,10'R,11'S,13'S,14'S)-11'-hydroxy-2-methoxy-10',13'-dimethyl-2-propylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione |
| Standard InChI | InChI=1S/C26H38O6/c1-5-10-26(30-4)31-15-21(29)25(32-26)12-9-19-18-7-6-16-13-17(27)8-11-23(16,2)22(18)20(28)14-24(19,25)3/h13,18-20,22,28H,5-12,14-15H2,1-4H3/t18-,19-,20-,22+,23-,24-,25-,26?/m0/s1 |
| Standard InChI Key | MGRPTSVAIQEMIV-KAUWDTBUSA-N |
| Isomeric SMILES | CCCC1(OCC(=O)[C@@]2(O1)CC[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)O)C)OC |
| SMILES | CCCC1(OCC(=O)C2(O1)CCC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)OC |
| Canonical SMILES | CCCC1(OCC(=O)C2(O1)CCC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)OC |
Introduction
Chemical Identity and Basic Properties
Hydrocortisone 17,21-Methyl Orthobutyrate is a steroid derivative characterized by specific physical and chemical parameters. The compound is precisely identified through multiple chemical identifiers and exhibits distinct physical properties that define its handling requirements.
The fundamental chemical and physical characteristics of Hydrocortisone 17,21-Methyl Orthobutyrate are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 13609-63-7 |
| Chemical Name | Hydrocortisone 17,21-Methyl Orthobutyrate |
| Synonyms | Cortisol Cyclic 17,21-(Methyl Orthobutyrate); Orthobutyric Acid Methyl Ester Cyclic 17,21-Ester with Cortisol; Hydrocortisone butyrate - In House Impurity |
| Molecular Formula | C26H38O6 |
| Molecular Weight | 446.58 g/mol |
| Physical Appearance | White Solid |
| Recommended Storage | 2-8°C Refrigerator |
The chemical is recognized in various databases and catalogs with product codes such as SSPC-H00003 and DA-H026-ap, facilitating its identification in research and commercial contexts .
Structural Features and Molecular Composition
Hydrocortisone 17,21-Methyl Orthobutyrate features the characteristic tetracyclic core structure of steroid hormones, with specific modifications at positions C-17 and C-21. The full IUPAC systematic name reflects its complex structure: (8S,9S,10R,11S,13S,14S,17R)-11-Hydroxy-2'-methoxy-10,13-dimethyl-2'-propyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,4'- dioxane]-3,5'(2H)-dione .
The molecule contains a unique cyclic orthoester formation between the 17 and 21 positions of hydrocortisone and the methyl orthobutyrate group. This modification creates a 1,3-dioxane ring structure fused with the steroid nucleus at position 17. The resulting compound combines the structural characteristics of hydrocortisone with the lipophilic properties contributed by the butyrate moiety, potentially affecting its pharmacokinetic and pharmacodynamic properties.
The stereochemistry of the compound is precisely defined, with specific configurations at the chiral centers C8(S), C9(S), C10(R), C11(S), C13(S), C14(S), and C17(R). These stereocenters are crucial for the biological activity of corticosteroids, as they determine the three-dimensional orientation of functional groups that interact with receptor binding sites.
Comparison with Related Compounds
Hydrocortisone 17,21-Methyl Orthobutyrate belongs to a family of hydrocortisone derivatives that includes various esterified forms. A closely related compound is Hydrocortisone 17-butyrate (CAS No.: 13609-67-1), which has been more extensively studied and has established clinical applications.
The following table compares key properties of these related compounds:
| Property | Hydrocortisone 17,21-Methyl Orthobutyrate | Hydrocortisone 17-butyrate |
|---|---|---|
| CAS Number | 13609-63-7 | 13609-67-1 |
| Molecular Formula | C26H38O6 | C25H36O6 |
| Molecular Weight | 446.58 g/mol | 432.56 g/mol |
| Structure | Cyclic orthoester at positions 17 and 21 | Butyrate ester at position 17 only |
| Appearance | White Solid | White to Off-White Solid |
| Melting Point | Not specified | 210.0 to 214.0 °C |
Hydrocortisone 17-butyrate is a well-established topical corticosteroid with documented anti-inflammatory properties. According to research, it has "increased lipophicity and affinity for receptors, which lead to increased pharmacological activity" compared to hydrocortisone . Its efficacy has been compared to other topical corticosteroids including triamcinolone acetonide 0.1%, fluocinolone acetonide 0.025%, and betamethasone 17-valerate 0.1% in clinical studies involving patients with eczema or psoriasis .
The structural differences between these compounds, particularly the cyclic orthoester formation in Hydrocortisone 17,21-Methyl Orthobutyrate versus the simple ester in Hydrocortisone 17-butyrate, likely result in different pharmacokinetic and pharmacodynamic profiles. These differences could potentially affect lipophilicity, tissue penetration, metabolic stability, receptor binding affinity, and ultimately therapeutic efficacy.
Hydrocortisone 17,21-Methyl Orthobutyrate may serve as a reference compound or analytical standard in pharmaceutical research and quality control processes. The compound is listed as a pharmaceutical standard in some databases, suggesting its utility in analytical chemistry applications .
As a structural derivative of hydrocortisone, it may possess anti-inflammatory, immunosuppressive, or antiproliferative properties similar to other corticosteroids. The related compound hydrocortisone 17-butyrate is used in dermatological therapy for conditions such as psoriasis, eczema, and other inflammatory dermatoses .
The unique cyclic orthoester structure may confer specific pharmacokinetic properties that could be advantageous in certain therapeutic contexts, although further pharmacological studies would be required to establish its efficacy and safety profile.
Additionally, Hydrocortisone 17,21-Methyl Orthobutyrate might serve as an intermediate in the synthesis of other corticosteroid derivatives with specialized pharmacological properties, or as a research tool in studies investigating structure-activity relationships among corticosteroids.
Current Research Status and Future Directions
Potential areas for future research on Hydrocortisone 17,21-Methyl Orthobutyrate might include:
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Detailed characterization of its pharmacological properties, including receptor binding affinity, anti-inflammatory potency, and metabolic stability.
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Comparative studies with other hydrocortisone derivatives to establish structure-activity relationships.
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Development of optimized synthesis methods for improved yield and purity.
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Investigation of potential therapeutic applications based on its unique structural features.
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Formulation studies to determine optimal delivery methods if pharmaceutical applications are pursued.
The unique cyclic orthoester structure of Hydrocortisone 17,21-Methyl Orthobutyrate presents an interesting target for researchers investigating how specific structural modifications affect the pharmacological properties of corticosteroid derivatives.
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